A Technical Guide to L-Valine-13C5,15N,d8 for Researchers and Drug Development Professionals
A Technical Guide to L-Valine-13C5,15N,d8 for Researchers and Drug Development Professionals
An In-depth Examination of a Heavy Isotope-Labeled Amino Acid in Advanced Research Applications
Stable isotope-labeled compounds are indispensable tools in modern biomedical research and drug development. Among these, L-Valine-13C5,15N,d8 stands out as a highly versatile and valuable reagent. This isotopically enriched form of the essential amino acid L-Valine, where all five carbon atoms are replaced with Carbon-13, the nitrogen atom with Nitrogen-15, and eight hydrogen atoms with deuterium, offers researchers a powerful means to trace, quantify, and characterize biological processes with high precision. This technical guide provides a comprehensive overview of L-Valine-13C5,15N,d8, its properties, and its critical applications in proteomics, metabolomics, and pharmacokinetic studies.
Core Properties and Specifications
L-Valine-13C5,15N,d8 is a non-radioactive, stable isotope-labeled analog of L-Valine. The incorporation of heavy isotopes results in a significant mass shift compared to its natural counterpart, which is the basis for its utility in mass spectrometry-based analytical methods.
| Property | Value | Source(s) |
| Chemical Formula | ¹³C₅H₃D₈¹⁵NO₂ | --INVALID-LINK-- |
| Exact Mass | 131.15 g/mol | --INVALID-LINK-- |
| Labeled CAS Number | 1994261-62-9 | --INVALID-LINK-- |
| Unlabeled CAS Number | 72-18-4 | --INVALID-LINK-- |
| Isotopic Purity (¹³C) | ≥97-99% | --INVALID-LINK-- |
| Isotopic Purity (¹⁵N) | ≥97-99% | --INVALID-LINK-- |
| Isotopic Purity (D) | ≥97-99% | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage Temperature | Room temperature, protect from light and moisture | --INVALID-LINK-- |
Key Applications in Research and Development
The unique properties of L-Valine-13C5,15N,d8 make it a cornerstone for several advanced analytical techniques, primarily centered around mass spectrometry.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy that enables the accurate relative quantification of thousands of proteins in complex samples. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural L-Valine, while another is cultured in a "heavy" medium where the natural L-Valine is replaced with L-Valine-13C5,15N,d8. Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.
The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are digested into peptides. The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference, and the ratio of their signal intensities provides a precise measure of the relative abundance of each protein between the two conditions.
Internal Standard for Mass Spectrometry-Based Quantification
In quantitative metabolomics and pharmacokinetic studies, L-Valine-13C5,15N,d8 serves as an ideal internal standard. When analyzing biological samples, the extraction and ionization efficiency of an analyte can vary, leading to inaccurate quantification. By spiking a known amount of the heavy-labeled internal standard into the sample at the beginning of the workflow, any sample loss or variation in instrument response will affect both the analyte and the standard equally. The ratio of the analyte's signal to the internal standard's signal is then used for accurate and precise quantification.
Metabolic Flux Analysis
The stable isotope labels in L-Valine-13C5,15N,d8 can be used to trace the metabolic fate of valine through various biochemical pathways. By tracking the incorporation of ¹³C, ¹⁵N, and D into downstream metabolites, researchers can elucidate the dynamics of metabolic networks and understand how they are altered in disease states or in response to therapeutic interventions.
Experimental Protocols
Detailed Methodology for a SILAC Experiment
This protocol outlines a general workflow for a quantitative proteomics experiment using L-Valine-13C5,15N,d8.
1. Cell Culture and Labeling:
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Two populations of the same cell line are cultured in parallel.
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One population is grown in standard "light" SILAC medium (e.g., DMEM) containing unlabeled L-Arginine and L-Lysine (if they are also being used for labeling) and natural L-Valine.
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The second population is cultured in "heavy" SILAC medium, which is identical to the light medium except that the natural L-Valine is replaced with L-Valine-13C5,15N,d8.
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Cells are cultured for at least five to six cell doublings to ensure complete incorporation of the heavy amino acid. The incorporation efficiency should be checked by mass spectrometry.
2. Experimental Treatment:
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Once labeling is complete, the two cell populations are subjected to the desired experimental conditions (e.g., one is treated with a drug, and the other serves as a vehicle control).
3. Sample Preparation:
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After treatment, the "light" and "heavy" cell populations are harvested and lysed.
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The protein concentrations of the lysates are determined, and equal amounts of protein from the "light" and "heavy" samples are mixed.
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The combined protein mixture is then subjected to standard proteomics sample preparation, which includes reduction, alkylation, and enzymatic digestion (typically with trypsin).
4. LC-MS/MS Analysis:
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The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.
5. Data Analysis:
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Specialized software is used to identify the peptides and quantify the relative intensity of the "light" and "heavy" peptide pairs.
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The ratio of heavy to light signal for each peptide is used to determine the relative abundance of the corresponding protein in the two experimental conditions.
Use as an Internal Standard in a Mass Spectrometry Assay
This protocol provides a general outline for using L-Valine-13C5,15N,d8 as an internal standard for the quantification of L-Valine in a biological matrix (e.g., plasma).
1. Preparation of Standard Solutions:
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A stock solution of L-Valine-13C5,15N,d8 is prepared in an appropriate solvent (e.g., methanol/water).
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A series of calibration standards are prepared by spiking known concentrations of unlabeled L-Valine into a blank matrix (e.g., charcoal-stripped plasma). Each calibration standard is then spiked with a fixed concentration of the L-Valine-13C5,15N,d8 internal standard.
2. Sample Preparation:
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To each unknown biological sample, a known amount of the L-Valine-13C5,15N,d8 internal standard is added.
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The samples (including calibration standards and unknowns) are then subjected to a sample preparation procedure to extract the analyte and internal standard. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
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The extracts are evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.
3. LC-MS/MS Analysis:
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The prepared samples are injected into an LC-MS/MS system.
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The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both unlabeled L-Valine and L-Valine-13C5,15N,d8.
4. Data Analysis:
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A calibration curve is generated by plotting the ratio of the peak area of the unlabeled L-Valine to the peak area of the L-Valine-13C5,15N,d8 internal standard against the concentration of the calibration standards.
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The concentration of L-Valine in the unknown samples is then determined from the calibration curve using the measured peak area ratio.
Signaling Pathways and Experimental Workflows
L-Valine Biosynthesis Pathway
L-Valine is an essential amino acid for humans, meaning it must be obtained from the diet. In microorganisms and plants, it is synthesized from pyruvate.
Caption: Simplified L-Valine biosynthesis pathway.
L-Valine Degradation Pathway
The catabolism of L-Valine involves its conversion to succinyl-CoA, which can then enter the citric acid cycle.
Caption: Overview of the L-Valine degradation pathway.
L-Valine and the PI3K/Akt/mTOR Signaling Pathway
L-Valine has been shown to activate the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.
Caption: L-Valine activation of the PI3K/Akt/mTOR pathway.
SILAC Experimental Workflow
A graphical representation of the SILAC experimental workflow highlights the key steps from cell culture to data analysis.
Caption: General workflow for a SILAC-based proteomics experiment.
